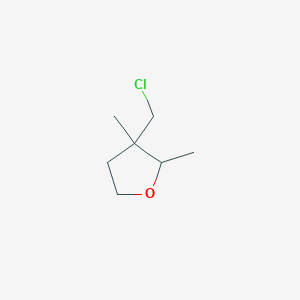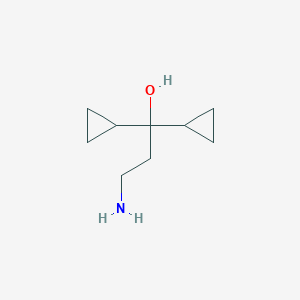![molecular formula C8H11ClO5 B13201027 Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO5 and a molecular weight of 222.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorinating agents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate: This compound lacks the chlorine atom, which may result in different reactivity and applications.
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the chlorine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H11ClO5 |
|---|---|
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO5/c1-11-6(10)8(9)7(14-8)4-12-2-3-13-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
QIEPPEGUXHHJRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C2(O1)COCCOC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


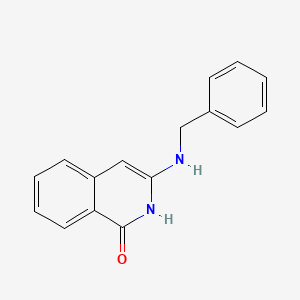

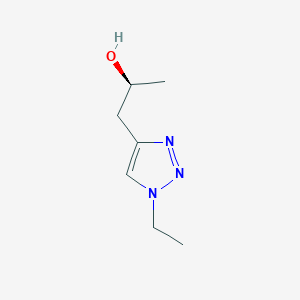
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

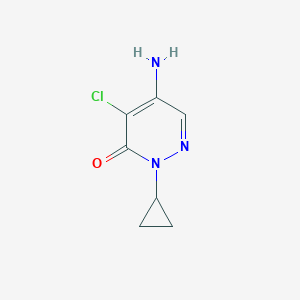
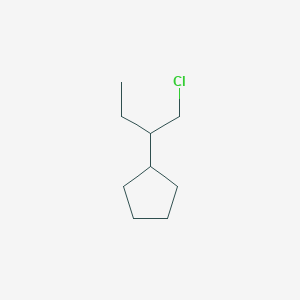
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)

![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
